Fiduxosin hydrochloride is a novel pharmacological agent that has been extensively studied for its potential in treating benign prostatic hyperplasia (BPH), a condition commonly affecting aging males. BPH treatment often involves the use of alpha(1)-adrenoceptor antagonists, which can alleviate lower urinary tract symptoms by relaxing smooth muscle in the prostate and bladder neck. However, traditional alpha(1)-adrenoceptor antagonists can cause undesirable cardiovascular side effects, such as hypotension. Fiduxosin has been developed to selectively target alpha(1A)- and alpha(1D)-adrenoceptors, which are primarily involved in lower urinary tract function, while minimizing the impact on alpha(1B)-adrenoceptors associated with blood pressure regulation1234.
Fiduxosin's primary application is in the field of urology, specifically for the treatment of BPH. Studies have shown that fiduxosin can dose-dependently block the pressor effects of phenylephrine on IUP, which is a surrogate for its efficacy in relieving urinary obstruction symptoms. Compared to other alpha(1)-adrenoceptor antagonists like terazosin and tamsulosin, fiduxosin has demonstrated superior selectivity for IUP over MAP, suggesting that it could offer a better clinical profile for patients with BPH23.
In cardiovascular research, the selectivity of fiduxosin for urethral versus vascular alpha(1)-adrenoceptors is of particular interest. The compound's ability to avoid significant changes in arterial pressure while effectively targeting lower urinary tract symptoms suggests a lower risk of hypotensive side effects, which is a common concern with alpha(1)-adrenoceptor antagonists used in BPH treatment. This characteristic could make fiduxosin a safer option for patients with BPH who may also have cardiovascular comorbidities24.
The pharmacokinetic profile of fiduxosin has been modeled in relation to its effects on IUP and MAP. These studies have provided insights into the drug's potency and duration of action, which are critical for determining dosing regimens. Fiduxosin's long-acting nature and high uroselectivity index suggest that it could be developed as a novel, long-acting, uroselective alpha(1)-adrenoceptor antagonist. Such a profile is advantageous in drug development, as it could lead to a medication that is both effective and convenient for patients4.
Fiduxosin hydrochloride is classified as a selective antagonist of the alpha-1 adrenergic receptor. This compound is derived from the broader category of pharmacological agents that modulate adrenergic signaling pathways, which are critical in various physiological processes. It has been studied primarily for its potential use in treating benign prostatic hyperplasia (BPH) and other conditions related to urinary tract function. The compound has been synthesized and characterized in various research studies, highlighting its pharmacological properties and therapeutic potential .
The synthesis of fiduxosin hydrochloride typically involves several key steps that utilize advanced organic chemistry techniques. The general synthetic route includes:
Specific parameters such as temperature, reaction time, and solvent choice are optimized to enhance yield and purity .
Fiduxosin hydrochloride possesses a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula can be represented as CHClNO. Key features include:
The three-dimensional conformation of fiduxosin can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate its spatial arrangement .
Fiduxosin hydrochloride participates in various chemical reactions that can be utilized for further functionalization or modification:
These reactions are critical for understanding the stability and efficacy of fiduxosin in therapeutic applications .
Fiduxosin functions primarily as an antagonist at alpha-1 adrenergic receptors. Its mechanism can be summarized as follows:
This mechanism underscores the importance of receptor selectivity in minimizing side effects while maximizing therapeutic benefits .
Fiduxosin hydrochloride exhibits several notable physical and chemical properties:
These properties play a significant role in determining the formulation strategies for drug delivery systems .
The primary application of fiduxosin hydrochloride lies in its therapeutic use for treating benign prostatic hyperplasia. Additional potential applications include:
Ongoing research continues to explore additional indications and formulations that could broaden the clinical utility of fiduxosin hydrochloride .
Fiduxosin hydrochloride emerged in the early 2000s as an investigational compound targeting urological disorders. Developed during efforts to design uroselective alpha-adrenoceptor antagonists, it was positioned as a potential therapy for benign prostatic hyperplasia (BPH). Unlike earlier non-selective alpha-blockers (e.g., prazosin), Fiduxosin aimed to minimize cardiovascular effects by exploiting subtype selectivity. Preclinical studies demonstrated its ability to relax prostate and urethral smooth muscle with reduced blood pressure alterations [6]. Despite advancing to clinical trials, Fiduxosin did not progress to market approval, partly due to the emergence of alternatives like tamsulosin [7]. Its development exemplifies the medicinal chemistry challenges in achieving tissue-specific receptor targeting.
Fiduxosin hydrochloride belongs to the sulfonamide class of heterocyclic compounds, characterized by a pyrazinothienopyrimidinedione core linked to a benzopyranopyrrole moiety. Its systematic IUPAC name is:8-phenyl-3-(4-((3aR,9bR)-9-methoxy-1,3,3a,4-tetrahydrobenzo[c]chromen-2-yl)butyl)pyrazino[2',3':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione hydrochloride [5].
Nonproprietary Name: Fiduxosin (INN)Molecular Formula: C₃₀H₂₉N₅O₄S · HClMolecular Weight: 555.65 g/mol (free base) + 36.46 g/mol (HCl) = 592.11 g/mol [5] [6]Stereochemistry: It contains two chiral centers in the benzopyranopyrrole unit, adopting an (3aR,9bR) absolute configuration critical for receptor binding [5].
Nomenclature Type | Identifier |
---|---|
CAS Registry Number | 208993-54-8 (free base) |
IUPAC Name | 8-phenyl-3-(4-((3aR,9bR)-9-methoxy-1,3,3a,4-tetrahydrobenzo[c]chromen-2-yl)butyl)pyrazino[2',3':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione hydrochloride |
Molecular Formula | C₃₀H₃₀ClN₅O₄S |
Synonyms | A-1859801 (free base) |
Fiduxosin’s primary significance lies in its subtype-selective alpha-adrenoceptor antagonism. It exhibits nanomolar affinity for α₁ₐ- and α₁D-adrenoceptors (Ki = 0.16 nM and 0.92 nM, respectively), while showing 155-fold lower affinity for α₁B-subtypes (Ki = 24.9 nM) [6]. This pharmacodynamic profile addressed a key challenge in BPH drug design: α₁ₐ-receptors dominate prostate smooth muscle contraction, while α₁B-receptors mediate vascular effects. By minimizing α₁B blockade, Fiduxosin theoretically reduced hypotension risks [6].
Structurally, it integrates:
In vivo studies in dogs confirmed its uroselectivity: oral Fiduxosin (0.24 mg/kg ED₅₀) inhibited intraurethral pressure more potently than mean arterial pressure [6]. This "tissue selectivity" paradigm influenced subsequent alpha-blocker designs, though clinical translation faced hurdles due to complex metabolism and bioavailability limitations.
Biological Target | Affinity (Ki, nM) | Functional Role |
---|---|---|
α₁ₐ-Adrenoceptor | 0.16 | Prostate smooth muscle relaxation |
α₁D-Adrenoceptor | 0.92 | Bladder detrusor inhibition |
α₁B-Adrenoceptor | 24.9 | Vascular smooth muscle (minimal effect) |
α₂A-Adrenoceptor | 92 | Negligible activity |
5-HT₁A Receptor | 29 | Low cross-reactivity |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4